Biotin LC hydrazide

Glycoprotein labeling Streptavidin binding accessibility Spacer arm optimization

Inconsistent glycoprotein biotinylation due to steric hindrance undermines immunoassay sensitivity. Biotin LC hydrazide resolves this with a 24.7Å spacer arm, ensuring reliable, high-sensitivity detection. - 57% longer spacer vs. biotin hydrazide enhances streptavidin accessibility (24.7Å vs 15.7Å). - Carbohydrate-directed Fc-region labeling preserves antibody immunoreactivity-validated for CD3/CD26 detection. - Forms stable hydrazone bonds with periodate-oxidized glycans for reproducible results.

Molecular Formula C16H29N5O3S
Molecular Weight 371.5 g/mol
CAS No. 109276-34-8
Cat. No. B009688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin LC hydrazide
CAS109276-34-8
Synonyms6-BACH; Biotinamidocaproyl hydrazide; (+)-Biotinamidohexanoic Acid hydrazide
Molecular FormulaC16H29N5O3S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2
InChIInChI=1S/C16H29N5O3S/c17-21-14(23)8-2-1-5-9-18-13(22)7-4-3-6-12-15-11(10-25-12)19-16(24)20-15/h11-12,15H,1-10,17H2,(H,18,22)(H,21,23)(H2,19,20,24)/t11-,12-,15-/m0/s1
InChIKeyIJJWOSAXNHWBPR-HUBLWGQQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Biotin LC Hydrazide: Product Overview


Biotin LC hydrazide (CAS 109276-34-8), also known as biotinamidocaproyl hydrazide, is a long-chain, hydrazide-activated biotinylation reagent for labeling glycoproteins and other carbohydrate-containing compounds . Its molecular structure (C16H29N5O3S, MW 371.50) includes a six-carbon aminocaproyl spacer arm that separates the biotin moiety from the reactive hydrazide group [1]. This reagent reacts specifically with aldehyde groups—generated by mild periodate oxidation of carbohydrate hydroxyls—to form stable hydrazone bonds, enabling selective biotinylation of glycosylated proteins at sialic acid residues for subsequent detection or purification using streptavidin probes .

Why Biotin LC Hydrazide Cannot Be Substituted


Substituting Biotin LC hydrazide with a shorter biotin hydrazide analog or an amine-reactive NHS-biotin reagent introduces distinct experimental liabilities. The absence of the six-carbon aminocaproyl spacer in standard biotin hydrazide creates steric hindrance that compromises streptavidin binding accessibility [1], while NHS-biotin indiscriminately labels primary amines on lysine residues—including those in the antigen-binding region—leading to reduced or abolished antibody immunoreactivity [2]. Direct comparative data confirm that these molecular differences translate into measurable losses in detection sensitivity, signal intensity, and target protein integrity, making simple interchange without validation scientifically unsound .

Biotin LC Hydrazide: Head-to-Head Evidence


Spacer Arm Length Advantage

Biotin LC hydrazide incorporates a 6-carbon aminocaproyl spacer arm extending 24.7Å between the biotin moiety and the reactive hydrazide group, compared to only 15.7Å for standard biotin hydrazide . This additional 9.0Å of separation distance reduces steric hindrance that otherwise obstructs biotin accessibility to the deep binding pocket of avidin or streptavidin when the target glycoprotein is large or densely glycosylated [1].

Glycoprotein labeling Streptavidin binding accessibility Spacer arm optimization

Immunoreactivity Preservation vs. NHS-Biotin

In a direct comparative study on leukocyte surface proteins, biotin-LC-hydrazide preserved immunoreactivity of CD3 and CD26 markers, whereas NHS-biotin diminished immunoreactivity of these same markers [1]. The differential effect is attributed to the hydrazide reagent's exclusive reactivity with oxidized carbohydrate groups localized in the Fc region, leaving the antigen-binding Fab region intact, while NHS-biotin indiscriminately modifies lysine residues throughout the antibody including the antigen-binding site [2].

Antibody labeling Immunoreactivity Flow cytometry

Sensitivity and Carbohydrate Reactivity

Multiple vendor technical datasheets consistently state that Biotin LC hydrazide exhibits greater sensitivity and reactivity toward carbohydrates compared to biotin hydrazide . This enhanced performance is attributed to the long-chain spacer arm that improves accessibility of the biotin moiety for streptavidin detection, thereby lowering the limit of detection in downstream applications . The O'Shannessy et al. (1987) study established the biotin-streptavidin complex methodology for glycoprotein quantitation on electroblots, providing the foundational detection framework against which this sensitivity claim is benchmarked [1].

Glycoprotein detection Biotin-streptavidin complex Electroblot quantitation

Fc-Region Specific Biotinylation

Hydrazide-mediated biotinylation targets only oxidized carbohydrate groups that are predominantly located in the Fc region of antibodies, far from the antigen-binding Fab sites [1]. In contrast, NHS-ester biotinylation randomly modifies primary amines on lysine residues, which are distributed throughout the antibody including within the antigen-binding complementarity-determining regions (CDRs) . The comparative study by Kähne and Ansorge (1994) demonstrated that this mechanistic difference results in preserved immunoreactivity for hydrazide-labeled antibodies versus diminished immunoreactivity for NHS-labeled antibodies, as quantified by flow cytometry [2].

Antibody biotinylation Fc region targeting Antigen-binding preservation

Biotin LC Hydrazide: Optimal Procurement Scenarios


Antibody Labeling with Preserved Antigen Binding

When biotinylating antibodies for immunoassays where antigen recognition must remain fully intact, Biotin LC hydrazide is the optimal procurement choice. The Kähne and Ansorge (1994) study directly demonstrates that CD3 and CD26 immunoreactivity is preserved with biotin-LC-hydrazide but diminished with NHS-biotin [1]. This carbohydrate-directed, Fc-region-specific labeling eliminates the risk of modifying lysine residues within the antigen-binding site, ensuring that biotinylated detection antibodies perform equivalently to their unmodified counterparts without requiring post-labeling validation .

Labeling Large or Densely Glycosylated Proteins

For large glycoproteins or heavily glycosylated targets where a short 15.7Å biotin hydrazide spacer may embed the biotin moiety too close to the protein surface to be efficiently recognized by streptavidin, Biotin LC hydrazide with its 24.7Å spacer arm provides the necessary additional separation distance to overcome steric hindrance [1]. This 57% increase in spacer length directly improves streptavidin binding accessibility and detection sensitivity, making it the scientifically justified selection over standard biotin hydrazide for such applications .

Cell Surface Glycoprotein Profiling and Immunoprecipitation

The non-radioactive labeling method described by Kähne and Ansorge (1994) using biotin-LC-hydrazide enables specific labeling of cell surface glycoproteins after mild periodate oxidation of extracellular carbohydrate moieties [1]. This approach provides a safer alternative to radioiodination while preserving epitope integrity for downstream immunoprecipitation and detection. Procurement of Biotin LC hydrazide for this application is justified by direct comparative evidence showing that it avoids the immunoreactivity losses observed with NHS-biotin and the CD65 epitope destruction seen with shorter biotin hydrazide .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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